molecular formula C17H15ClN2O3 B14329949 (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate CAS No. 104029-93-8

(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate

Cat. No.: B14329949
CAS No.: 104029-93-8
M. Wt: 330.8 g/mol
InChI Key: IIUGEIOEIIRHTL-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a methylcarbamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology

The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and as a probe in biochemical assays .

Medicine

In medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors .

Industry

Industrially, the compound is used in the formulation of pesticides and herbicides due to its carbamate group, which is known for its insecticidal properties .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This mechanism is similar to other carbamate-based compounds used in pest control.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action.

    Aldicarb: A potent carbamate pesticide known for its high toxicity.

    Methomyl: A carbamate insecticide used in agriculture.

Uniqueness

The presence of the chlorophenyl group also enhances its chemical reactivity and versatility in synthetic applications .

Properties

CAS No.

104029-93-8

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

[(2-chlorophenyl)-(5-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate

InChI

InChI=1S/C17H15ClN2O3/c1-10-7-8-14-13(9-10)20-16(22-14)15(23-17(21)19-2)11-5-3-4-6-12(11)18/h3-9,15H,1-2H3,(H,19,21)

InChI Key

IIUGEIOEIIRHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(C3=CC=CC=C3Cl)OC(=O)NC

Origin of Product

United States

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